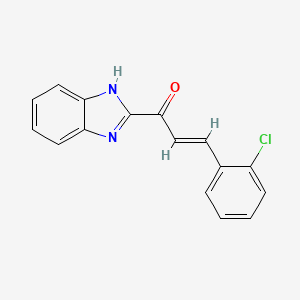
2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile is an organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused with a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile typically involves the condensation of 3-ethyl-2-benzothiazolinone with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the benzothiazole ring.
科学的研究の応用
2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, with studies focusing on its mechanism of action and efficacy.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile exerts its effects is primarily through interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, its antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer effects could be attributed to the induction of apoptosis in cancer cells. The compound’s photophysical properties also make it useful in imaging applications, where it can selectively bind to cellular components and emit fluorescence upon excitation.
類似化合物との比較
Similar Compounds
- 3-Ethyl-2-benzothiazolinone
- 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)acetaldehyde
- 3-Ethyl-2-benzothiazolinylidene-malononitrile
Uniqueness
2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile stands out due to its dual functionality, combining the properties of a benzothiazole ring and a propanedinitrile moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its significance compared to similar compounds.
特性
分子式 |
C12H9N3S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC名 |
2-(3-ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H9N3S/c1-2-15-10-5-3-4-6-11(10)16-12(15)9(7-13)8-14/h3-6H,2H2,1H3 |
InChIキー |
FUVOBUXIWKXOPC-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2SC1=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Aminodibenzo[b,d]furan-2-ol](/img/structure/B11995534.png)
![Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B11995542.png)

![3-Methyl-2-(3-methylbutyl)-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995552.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11995553.png)


![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11995573.png)




![1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995589.png)
![4-{[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11995601.png)
